Ethyl 2-methoxy-5-phenoxybenzoate

Molecular weight Physicochemical property HPLC retention

Ethyl 2-methoxy-5-phenoxybenzoate (CAS 187396-77-6; molecular formula C₁₆H₁₆O₄; MW 272.29 g/mol) is a synthetic benzoate ester that combines a 2-methoxy substituent and a 5-phenoxy diaryl ether motif on the same aromatic ring. This substitution pattern places it within the phenoxybenzoate class, which includes commercial herbicides such as acifluorfen and bifenox, as well as intermediates used in pharmaceutical synthesis.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 187396-77-6
Cat. No. B8355464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methoxy-5-phenoxybenzoate
CAS187396-77-6
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)OC2=CC=CC=C2)OC
InChIInChI=1S/C16H16O4/c1-3-19-16(17)14-11-13(9-10-15(14)18-2)20-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3
InChIKeyPWQQEAFRXLGLHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methoxy-5-phenoxybenzoate (CAS 187396-77-6): Core Identity and Procurement-Relevant Classification


Ethyl 2-methoxy-5-phenoxybenzoate (CAS 187396-77-6; molecular formula C₁₆H₁₆O₄; MW 272.29 g/mol) is a synthetic benzoate ester that combines a 2-methoxy substituent and a 5-phenoxy diaryl ether motif on the same aromatic ring . This substitution pattern places it within the phenoxybenzoate class, which includes commercial herbicides such as acifluorfen and bifenox, as well as intermediates used in pharmaceutical synthesis [1]. The compound is primarily supplied as a research chemical (typical purity ≥95%) for use as a synthetic building block, with its value proposition rooted in its regiochemically defined difunctional architecture that enables further derivatization at either the ester or the aromatic positions .

Why Ethyl 2-Methoxy-5-phenoxybenzoate Cannot Be Simply Interchanged with In-Class Analogs


Within the phenoxybenzoate family, relatively modest changes in substituent position, ester chain length, and the presence or absence of nitro/halogen groups produce compounds with profoundly different physicochemical properties, reactivity profiles, and biological target engagement [1]. Ethyl 2-methoxy-5-phenoxybenzoate differs from the simpler ethyl 2-phenoxybenzoate (CAS 41755-76-4) by the addition of a 2-methoxy group, which increases molecular weight, alters LogP, and introduces a hydrogen-bond acceptor that can modulate both solubility and molecular recognition [2]. Compared with the free acid analog (2-methoxy-5-phenoxybenzoic acid; CAS 63987-24-6), the ethyl ester exhibits markedly different hydrophobicity and reactivity toward nucleophiles, making interchange without re-optimization of downstream chemistry unreliable . Furthermore, the 5-phenoxy-2-methoxy regiochemistry is distinct from the 2-phenoxy substitution pattern found in compounds such as 2-methoxyethyl 2-phenoxybenzoate, an isomer (also C₁₆H₁₆O₄) that differs in the position of the ester and ether linkages, resulting in divergent retrosynthetic disconnections and synthetic utility [3].

Quantitative Differentiation Evidence for Ethyl 2-Methoxy-5-phenoxybenzoate Against Closest Analogs


Molecular Weight Differentiation: Ethyl 2-Methoxy-5-phenoxybenzoate vs. Des-Methoxy Analog Ethyl 2-Phenoxybenzoate

The target compound incorporates a 2-methoxy substituent absent in the simpler analog ethyl 2-phenoxybenzoate, resulting in a molecular weight increase of 30.02 g/mol (272.29 vs. 242.27 g/mol) [1]. This difference is analytically significant for HPLC-MS-based purity and identity confirmation, enabling unambiguous discrimination between the two compounds in reaction monitoring and quality control workflows.

Molecular weight Physicochemical property HPLC retention

LogP Comparison: Ethyl Ester vs. Free Acid Form (2-Methoxy-5-phenoxybenzoic Acid)

The free acid 2-methoxy-5-phenoxybenzoic acid (CAS 63987-24-6) has a reported LogP of 3.19 . While an experimentally measured LogP for the ethyl ester target compound is not publicly available, the conversion from carboxylic acid to ethyl ester typically increases LogP by approximately 0.5–1.0 units based on the Hansch π contribution of the ethyl ester moiety [1]. This predicted increase in hydrophobicity affects solubility, membrane permeability, and chromatographic retention behavior, making the ester and acid non-interchangeable in applications where lipophilicity governs performance.

LogP Hydrophobicity Partition coefficient

Regiochemical Differentiation: 5-Phenoxy-2-methoxybenzoate vs. Isomeric 2-Phenoxybenzoate Arrangement

The target compound bears the phenoxy group at the 5-position and the methoxy group at the 2-position of the benzoate ring. In contrast, 2-methoxyethyl 2-phenoxybenzoate (also C₁₆H₁₆O₄) positions the phenoxy group ortho to the ester, creating a different connectivity and retrosynthetic profile [1]. This regiochemical distinction directly determines which synthetic transformations are accessible: the 5-phenoxy-2-methoxy pattern enables electrophilic aromatic substitution at the 3- and 4-positions, while the 2-phenoxy pattern sterically shields the ortho-ester environment. The target compound's synthesis proceeds via Ullmann-type coupling of ethyl 5-iodo-2-methoxybenzoate with sodium phenoxide (Cu₂O, DMAc, 180 °C), a route specific to the 5-iodo precursor .

Regiochemistry Diaryl ether Synthetic intermediate

Melting Point as a Purity and Identity Discriminator: Reported Values and Inter-Source Variability

Melting point data for the target compound show variability across sources. The synthesis protocol from ethyl 5-iodo-2-methoxybenzoate yields product with m.p. 52–52.5 °C after column chromatography (hexane/acetone 96:4) . A separate vendor source reports a melting range of 101–103 °C depending on purity . This discrepancy, spanning ~50 °C, suggests that the lower-melting material may represent a less pure or different polymorphic form, while the higher-melting material may reflect a purer crystalline state. For comparison, the free acid analog (2-methoxy-5-phenoxybenzoic acid) and the des-methoxy analog (ethyl 2-phenoxybenzoate) do not have widely reported melting points for direct comparison [1].

Melting point Crystallinity Purity assessment

Class-Level Herbicidal Activity Differentiation: Phenoxybenzoate SAR Context

Phenoxybenzoic acid derivatives are established inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis. Commercial PPO-inhibiting herbicides such as acifluorfen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) rely on a 2-nitro-5-phenoxy substitution pattern for potent activity [1][2]. The target compound lacks the 2-nitro group required for strong PPO inhibition, positioning it as a non-phytotoxic structural analog suitable for use as a negative control or a scaffold for further derivatization in herbicide discovery programs. This distinction is critical: procurement of the target compound for herbicidal screening without the nitro group will yield different biological outcomes than the active commercial standards.

Herbicide Structure-activity relationship Protoporphyrinogen oxidase

Synthetic Accessibility via Aryl Iodide Precursor: Route Specificity Compared to Alternative Phenoxybenzoate Syntheses

The documented synthesis of the target compound uses ethyl 5-iodo-2-methoxybenzoate as the key intermediate, which undergoes copper(I) oxide-catalyzed Ullmann coupling with sodium phenoxide in dimethylacetamide at 180 °C . This route yields 2 g (7.3 mmol) of purified product from 4.1 g (13.4 mmol) of the iodo precursor, representing approximately 54% yield after chromatography . In contrast, alternative phenoxybenzoate syntheses (e.g., nitration of pre-formed phenoxybenzoic acids to give 2-nitro derivatives) require different starting materials and reaction sequences [1]. The target compound's synthesis leverages the reactivity of the 5-iodo leaving group, which is not available when starting from the 2-nitro or unsubstituted analogs.

Ullmann coupling Aryl iodide Synthetic route

Evidence-Backed Application Scenarios for Ethyl 2-Methoxy-5-phenoxybenzoate (CAS 187396-77-6)


Precursor for Regioselective Aromatic Derivatization: Scaffold for Medicinal Chemistry Libraries

The vacant 3- and 4-positions on the benzoate ring, combined with the electron-donating 2-methoxy and 5-phenoxy substituents, make this compound a versatile scaffold for electrophilic aromatic substitution (e.g., nitration, halogenation, formylation). The 2-step Ullmann coupling synthesis provides multi-gram access to the core structure, from which diverse analogs can be generated for structure-activity relationship (SAR) exploration in drug discovery programs targeting enzyme inhibition or receptor modulation.

Negative Control or Reference Compound in Herbicide Mechanism-of-Action Studies

Because the target compound lacks the 2-nitro group essential for potent protoporphyrinogen oxidase (PPO) inhibition, it serves as a structurally matched negative control when testing nitro-substituted phenoxybenzoate herbicides (e.g., acifluorfen, bifenox) in enzyme assays or whole-plant phytotoxicity screens [1]. Its use enables researchers to deconvolute the contribution of the nitro group to observed herbicidal activity.

Ester Prodrug or Pro-herbicide Intermediate: Hydrolysis to 2-Methoxy-5-phenoxybenzoic Acid

The ethyl ester functionality can be hydrolyzed under acidic or basic conditions to yield 2-methoxy-5-phenoxybenzoic acid (CAS 63987-24-6; LogP = 3.19) . This transformation is relevant for programs exploring ester prodrug strategies or pro-herbicide activation, where the ester serves as a lipophilic transport form that is converted to the active acid in planta or in vivo.

Building Block for Diphenyl Ether Liquid Crystals and Functional Materials

The diaryl ether motif is a recurring structural element in liquid crystalline materials and organic electronic compounds. Benzoate esters analogous to the target compound have been employed as intermediates in the synthesis of liquid crystals and polymers . The defined regiochemistry (5-phenoxy-2-methoxy) allows predictable incorporation into larger conjugated or mesogenic systems.

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